Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside

Description

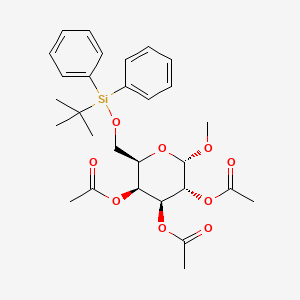

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-galactopyranoside (hereafter referred to as the target compound) is a protected galactopyranoside derivative with critical applications in carbohydrate synthesis. Its structure features:

- Acetyl groups at the 2-, 3-, and 4-hydroxyl positions, offering temporary protection during glycosylation reactions.

- A tert-butyldiphenylsilyl (TBDPS) group at the 6-hydroxyl position, providing steric bulk and stability under acidic conditions.

- An α-D-galactopyranoside core, which dictates stereochemical outcomes in downstream reactions.

This compound is pivotal in synthesizing complex oligosaccharides, glycoconjugates, and bioactive molecules due to its regioselective protection and compatibility with orthogonal deprotection strategies .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O9Si/c1-19(30)35-25-24(38-28(33-7)27(37-21(3)32)26(25)36-20(2)31)18-34-39(29(4,5)6,22-14-10-8-11-15-22)23-16-12-9-13-17-23/h8-17,24-28H,18H2,1-7H3/t24-,25+,26+,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJYGCSQLCXHSL-JYIVOWJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside typically involves multiple steps The process begins with the protection of the hydroxyl groups of galactopyranoside using acetyl groupsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. This involves stringent control of the reaction environment, including temperature, pressure, and cleanliness, to produce the compound in large quantities while maintaining its quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s reactivity and interactions.

Reduction: This reaction can be used to remove protective groups or modify the compound’s structure.

Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a deprotected form of the compound.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside has a molecular formula of and a molecular weight of approximately 434.6 g/mol. The compound features multiple acetyl groups that enhance its reactivity and solubility in organic solvents, making it suitable for various synthetic applications .

Glycosylation Reactions

One of the primary applications of this compound is as a glycosyl donor in glycosylation reactions. This compound is utilized to synthesize complex oligosaccharides and glycoconjugates through stereoselective glycosylation methods. Recent studies have demonstrated that using this compound can lead to high yields and selectivity in forming α-glycosides, which are crucial for biological functions .

Building Block for Amino Sugars

The compound serves as a versatile building block for synthesizing amino sugars. Its derivatives can be transformed into various amino sugar structures that are important in pharmaceuticals and biochemistry. The acetyl protecting groups allow for selective deprotection steps necessary for further functionalization .

Antiviral and Antibacterial Agents

Research indicates that derivatives of this compound exhibit significant biological activity against certain viruses and bacteria. The structural modifications facilitated by this compound enhance the efficacy of potential antiviral and antibacterial agents .

Drug Delivery Systems

The compound's ability to form stable complexes with various drug molecules makes it an attractive candidate for drug delivery systems. Its silanol groups can interact with biological membranes, potentially improving the bioavailability of therapeutic agents .

Enzyme Inhibition Studies

This compound is used in enzyme inhibition studies to understand the mechanisms of glycosidases and other carbohydrate-active enzymes. By acting as a substrate or inhibitor, this compound helps elucidate enzyme kinetics and substrate specificity .

Glycobiology Research

In glycobiology, this compound plays a role in studying carbohydrate-protein interactions. It can be used to synthesize glycoproteins or glycolipids that are essential for understanding cell signaling processes and pathogen recognition mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The compound’s unique structure allows it to modulate these interactions, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Protecting Group Variations

a) Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside

- Key Differences: Protecting Groups: Benzoyl (electron-withdrawing) at 2, 3, and 6 positions vs. acetyl (electron-donating) in the target compound. Silyl Group: tert-butyldimethylsilyl (TBDMS) at position 4 instead of TBDPS at position 6. Anomeric Configuration: β-D vs. α-D.

- Synthetic Relevance: Benzoyl groups require harsher deprotection conditions (e.g., NH₃/MeOH) compared to acetyl (e.g., NaOMe/MeOH) . The β-anomer may exhibit different glycosylation reactivity due to steric and electronic effects .

b) Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-galactopyranoside

- Key Differences :

- Applications :

c) Methyl-6-O-TBDPS-2,3,4-tri-O-acetyl-α-D-glucopyranoside

Stability and Reactivity

- TBDPS vs. TBDMS :

- Acetyl vs. Benzoyl: Acetyl groups are removed under mild basic conditions, preserving acid-sensitive silyl ethers.

Biological Activity

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-galactopyranoside (CAS No. 169686-81-1) is a synthetic glycoside derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include multiple acetyl groups and a tert-butyldiphenylsilyl protecting group. The following sections explore the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C29H38O9Si

- Molecular Weight : 558.71 g/mol

- CAS Number : 169686-81-1

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies involving L929 mouse fibroblast cells and A549 human lung carcinoma cells have shown varying degrees of cytotoxicity for related acetylated compounds.

Table 2: Cytotoxicity Results for Acetylated Compounds

| Compound Name | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|---|

| Compound A | 100 | 77 | 68 |

| Compound B | 200 | 89 | 73 |

| Compound C | 50 | 96 | 127 |

The results indicate that while some compounds exhibit cytotoxic effects at higher concentrations, others may enhance cell viability, suggesting potential therapeutic benefits.

The biological activity of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-galactopyranoside may be attributed to its ability to interact with cellular membranes and bacterial cell walls. The presence of multiple acetyl groups likely enhances lipophilicity, facilitating better penetration into microbial cells.

Case Studies and Research Findings

A review of literature reveals that compounds with similar structures to Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-galactopyranoside have been investigated for their biological activities:

- Antimicrobial Efficacy : Studies have shown that acetylated glycosides exhibit stronger antimicrobial properties compared to their non-acetylated counterparts. For instance, a study reported that certain acetylated galactosides had MIC values significantly lower than traditional antibiotics against resistant strains of Staphylococcus aureus .

- Cytotoxicity Profiles : Research on related compounds demonstrated that while some derivatives were cytotoxic at high concentrations, others promoted cell growth and viability in specific cancer cell lines . This duality suggests a complex interaction with cellular pathways that warrants further investigation.

Q & A

Q. What are the key synthetic steps for preparing Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-galactopyranoside?

The synthesis typically involves:

Regioselective protection : The 6-hydroxyl group is silylated using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole or pyridine as a base, ensuring steric and electronic control .

Acetylation : The remaining hydroxyl groups (2,3,4-positions) are acetylated using acetic anhydride and a catalyst like DMAP .

Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradients) isolates the product.

Critical Step : Silylation at the 6-position must precede acetylation to avoid migration of protecting groups.

Q. How is this compound characterized spectroscopically?

Key methods include:

- NMR Spectroscopy :

- ¹H NMR : Acetyl protons appear as singlets at δ ~2.0–2.2 ppm. The TBDPS group shows aromatic protons (δ ~7.2–7.7 ppm) and tert-butyl protons (δ ~1.0 ppm) .

- ¹³C NMR : Acetyl carbonyls resonate at δ ~169–171 ppm; silyl carbons (tert-butyl and phenyl) appear at δ ~19–27 ppm (tert-butyl) and δ ~127–136 ppm (aromatic carbons) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks confirm the molecular weight (e.g., [M+Na]⁺ for C₃₉H₅₀O₁₀Si: calculated 755.3) .

Q. How can the regioselective introduction of the TBDPS group at the 6-position be optimized?

- Solvent and Base : Use anhydrous DMF or pyridine to enhance silylating agent reactivity. Imidazole is preferred over DMAP for minimal side reactions .

- Temperature : Reactions at 0–25°C prevent over-silylation.

- Monitoring : TLC (hexane/EtOAc 7:3) tracks progress; Rf ~0.5 for the silylated product.

Challenge : Competing reactions at secondary hydroxyls (e.g., 4-position) may occur if steric hindrance is insufficient. Pre-acetylation of non-target positions is avoided to retain regioselectivity .

Q. What side reactions occur during TBDPS deprotection, and how are they mitigated?

Q. How does the TBDPS group influence glycosylation efficiency in downstream reactions?

- Steric Effects : The bulky TBDPS group at C6 hinders glycosyl acceptor approach, reducing yields in 1→6 linkages. For 1→3 or 1→4 linkages, it improves stereoselectivity by blocking competing pathways .

- Comparative Data :

Contradictions and Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.